1,2-Difluoro-4-(isocyanatomethyl)benzene
Description
1,2-Difluoro-4-(isocyanatomethyl)benzene (C₈H₅F₂NO, MW: 185.13 g/mol) is a fluorinated aromatic compound featuring a benzene ring with fluorine atoms at the 1 and 2 positions and an isocyanatomethyl (-CH₂NCO) group at the 4 position. The isocyanate group confers high reactivity toward nucleophiles, making it valuable in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates. Its fluorinated aromatic backbone enhances thermal stability and modulates electronic properties, enabling applications in advanced materials and medicinal chemistry .
Properties
IUPAC Name |
1,2-difluoro-4-(isocyanatomethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZUMMHPEYKKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866538-73-0 | |
| Record name | 1,2-difluoro-4-(isocyanatomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Difluoro-4-(isocyanatomethyl)benzene can be synthesized through several methods. One common approach involves the Balz-Schiemann reaction , which converts diazonium tetrafluoroborate salts to their corresponding fluorides . The synthesis starts with 2-fluoroaniline , which undergoes diazotization followed by fluorination to yield 1,2-difluorobenzene. The isocyanate group is then introduced through a reaction with phosgene or triphosgene under controlled conditions .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
1,2-Difluoro-4-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents such as .
Addition Reactions: The isocyanate group can react with to form or with to form .
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carbonyl compounds or reduction to form amines .
Common Reagents and Conditions:
Nucleophiles: such as and for substitution and addition reactions.
Oxidizing agents: like or for oxidation reactions.
Reducing agents: such as lithium aluminum hydride for reduction reactions.
Major Products:
Ureas: and from addition reactions with amines and alcohols.
Carbonyl compounds: from oxidation reactions.
Amines: from reduction reactions.
Scientific Research Applications
1,2-Difluoro-4-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-(isocyanatomethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in modifying proteins and other biomolecules. The compound can target specific molecular pathways by forming stable adducts with functional groups on enzymes and other proteins, thereby altering their activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| 1,2-Difluoro-4-(isocyanatomethyl)benzene | C₈H₅F₂NO | 185.13 | ~250 (est.) | ~80 (est.) |
| 1,2-Difluoro-4-(methylsulfonyl)benzene | C₇H₆F₂O₂S | 192.18 | 285–290 | 110–115 |
| 1,2-Difluoro-4,5-dimethoxybenzene | C₈H₈F₂O₂ | 174.14 | 210–215 | 95–100 |
Research Findings
- Synthetic Utility : The isocyanatomethyl group in this compound enables efficient coupling with diols/diamines, forming thermally stable polymers .
- Fluorine Effects: Fluorine atoms reduce electron density on the benzene ring, slowing hydrolysis of the isocyanate group compared to non-fluorinated analogs .
- Toxicity : Isocyanates require careful handling due to respiratory sensitization risks; fluorinated variants may exhibit lower volatility, reducing inhalation hazards .
Biological Activity
1,2-Difluoro-4-(isocyanatomethyl)benzene, a compound with the molecular formula CHFNO, has garnered interest in various fields due to its potential biological activity. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula: CHFNO
- Molecular Weight: 171.13 g/mol
- CAS Number: 63109950
- SMILES Notation: C1=CC(=C(C=C1CN=C=O)F)F
Biological Activity Overview
This compound exhibits several biological activities that are primarily attributed to its isocyanate functional group. Isocyanates are known for their reactivity with nucleophiles, which can lead to various biological interactions.
The biological activity of this compound may involve:
- Protein Modification: The isocyanate group can react with amino acids in proteins, potentially altering their function and leading to cellular responses.
- Cytotoxicity: Some studies indicate that compounds containing isocyanate groups can induce cytotoxic effects in various cell lines through mechanisms such as oxidative stress and apoptosis.
- Inflammatory Response: Isocyanates are known to provoke inflammatory responses, which could be relevant in contexts such as asthma and other allergic reactions.
In Vitro Studies
Recent studies have investigated the cytotoxic effects of this compound on different cell lines. For instance:
- Cell Viability Assays: Cell lines exposed to varying concentrations of the compound showed decreased viability, indicating potential cytotoxic effects.
- Mechanistic Insights: Further analysis revealed that the compound might induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Case Studies
-
Asthma Models:
- In animal models of asthma, exposure to isocyanate compounds has shown to exacerbate airway inflammation and hyperreactivity. This suggests that this compound may share similar properties.
-
Skin Sensitization:
- The compound's potential as a skin sensitizer was evaluated using the Local Lymph Node Assay (LLNA). Results indicated a significant sensitizing potential, raising concerns for occupational exposure.
Toxicological Profile
The toxicological data for this compound indicate several key points:
| Endpoint | Result |
|---|---|
| Acute Toxicity (oral) | LD50 > 2000 mg/kg |
| Skin Irritation | Not an irritant |
| Eye Irritation | Moderate irritant |
| Sensitization | Positive in LLNA |
Environmental Impact
The environmental persistence and toxicity of this compound have been assessed in various studies. It is crucial to evaluate its degradation products and their potential ecological effects.
Ecotoxicity Data
Preliminary ecotoxicological assessments suggest:
- Aquatic Toxicity: The compound exhibits moderate toxicity to aquatic organisms, necessitating careful handling and disposal.
- Biodegradability: Initial studies indicate that it may not readily degrade in environmental conditions, posing a risk for bioaccumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
